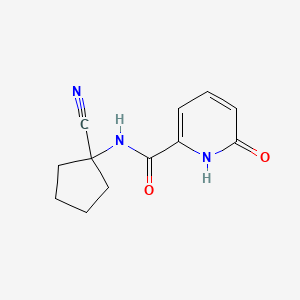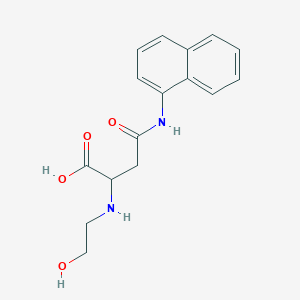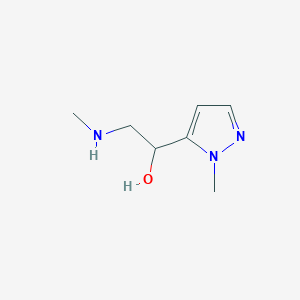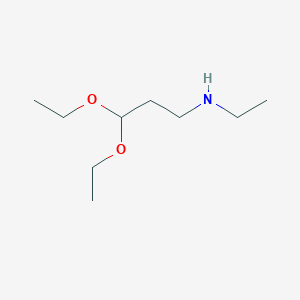
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide, also known as BMS-986177, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide involves the inhibition of BTK activity. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the development and activation of B-cells. Upon binding to the B-cell receptor, BTK gets activated and initiates a signaling cascade that leads to B-cell proliferation and differentiation. N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the suppression of B-cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide has been shown to have potent inhibitory activity against BTK. In preclinical studies, it has been demonstrated to suppress the proliferation and differentiation of B-cells, leading to the inhibition of tumor growth. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide is its potent inhibitory activity against BTK, making it a potential candidate for the treatment of B-cell malignancies. However, like any other experimental drug, it has certain limitations. One of the major limitations is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its long-term safety and efficacy in humans are yet to be established, making it a subject of ongoing research.
Direcciones Futuras
There are several possible future directions for the research on N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide. One of the potential directions is to explore its efficacy in combination with other drugs for the treatment of B-cell malignancies. Another potential direction is to investigate its activity against other targets involved in B-cell receptor signaling. Additionally, further studies are needed to establish its safety and efficacy in humans, which can pave the way for its clinical development.
Métodos De Síntesis
The synthesis of N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide involves a series of chemical reactions. The starting material for this synthesis is 1-cyanocyclopentene, which is reacted with ethyl chloroformate to form ethyl 2-cyanocyclopent-1-ylcarbamate. This intermediate is then treated with hydrazine hydrate to obtain 1-cyanocyclopentyl hydrazine. Finally, the reaction of 1-cyanocyclopentyl hydrazine with 6-oxo-1H-pyridine-2-carboxylic acid yields N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and differentiation, making it a potential candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and B-cell lymphomas.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-12(6-1-2-7-12)15-11(17)9-4-3-5-10(16)14-9/h3-5H,1-2,6-7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJPGGJXVBKDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717795.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2717796.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2717797.png)

![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)
![4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2717802.png)


![(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2717810.png)
![2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717812.png)
![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2717814.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)
